![molecular formula C22H22FN3O4S B2657195 1-(2-(2-Fluorophenyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide CAS No. 862798-45-6](/img/structure/B2657195.png)
1-(2-(2-Fluorophenyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(2-Fluorophenyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the potency and metabolic stability of drugs . The tosyloxazolyl group is less common, but oxazole rings are found in various natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a tosyloxazolyl group, and a fluorophenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the tosyloxazolyl group, and the fluorophenyl group. Each of these groups could potentially participate in different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups like the fluorophenyl and tosyloxazolyl groups would all play a role .Scientific Research Applications
- The compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . Researchers have explored its potential as an antimicrobial agent, which could be valuable in combating bacterial infections.
- The synthesis of this compound involves the Hantzsch thiazole reaction, a preferred method for creating thiazole derivatives. Thiazoles play a crucial role in drug development, yielding medications like Sulfathiazole (antimicrobial), Abafungin (antifungal), and Ritonavir (antiretroviral) .
- Nitazoxanide, an antimicrobial drug, has demonstrated effectiveness against H. pylori when administered alongside omeprazole. It shows no cross-resistance to metronidazole .
- Darbufelone, a marketed anti-inflammatory drug, contains a thiazole scaffold. It has potential as a lung cancer cell growth inhibitor .
- Researchers have explored related piperidine derivatives for antiviral efficacy. For instance, 2-(1-adamantyl)hexahydroazepines and 2-(1-adamantyl)piperidines were tested against influenza A and B viruses and HIV-1 .
Antibacterial Activity
Thiazole Chemistry and Drug Development
Nitazoxanide Analogs
Darbufelone Derivatives
Antiviral Research
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(2-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-14-6-8-16(9-7-14)31(28,29)21-22(26-12-10-15(11-13-26)19(24)27)30-20(25-21)17-4-2-3-5-18(17)23/h2-9,15H,10-13H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCUWXXPRDLVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Fluorophenyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.